Lipophilicity (XLogP3) Differentiation: 5-Fluoro-2-nitro Regioisomer vs. Non-Fluorinated and Regioisomeric Nitrophenoxy Analogs
The target compound exhibits a computed XLogP3 value of 1.2, which is intermediate among the nitrophenoxy-propan-1-amine series. The non-fluorinated 2-nitro analog has an XLogP3 of 1.1, while the 3-nitro and 4-nitro regioisomers are more lipophilic at 1.6 and 1.7 respectively [1]. This moderate lipophilicity, driven by the electron-withdrawing 5-fluoro substituent ortho to the nitro group, positions the compound in the optimal LogP range (1–3) for balancing passive membrane permeability with aqueous solubility—a critical selection criterion when designing building blocks for orally bioavailable drug candidates [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-(2-nitrophenoxy)propan-1-amine: XLogP3 = 1.1; 3-(3-nitrophenoxy)propan-1-amine: XLogP3 = 1.6; 3-(4-nitrophenoxy)propan-1-amine: XLogP3 = 1.7 |
| Quantified Difference | Target is +0.1 more lipophilic than the 2-nitro non-fluorinated analog; 0.4–0.5 less lipophilic than 3-nitro and 4-nitro regioisomers |
| Conditions | XLogP3 computational prediction (PubChem 2021.05.07 release) |
Why This Matters
The 0.4–0.5 LogP unit difference relative to 3-nitro and 4-nitro analogs translates to approximately 2.5–3.2× difference in octanol-water partition coefficient, meaningfully altering predicted membrane permeability and aqueous solubility profiles in ADME assays.
- [1] PubChem computed XLogP3 values: CID 60730092 (target, XLogP3=1.2); CID 5276874 (2-nitro, XLogP3=1.1); CID 14025821 (3-nitro, XLogP3=1.6); CID 308766 (4-nitro, XLogP3=1.7). National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
